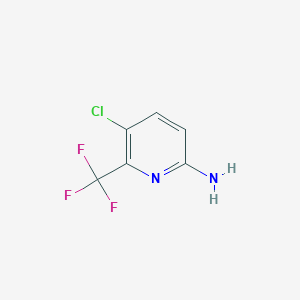
5-Chlor-6-(Trifluormethyl)pyridin-2-amin
Übersicht
Beschreibung
5-Chloro-6-(trifluoromethyl)pyridin-2-amine is a reagent used in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy . It is a white to brown solid .
Molecular Structure Analysis
The molecular formula of 5-Chloro-6-(trifluoromethyl)pyridin-2-amine is C6H4ClF3N2. The InChI code is 1S/C6H4ClF3N2/c7-3-1-2-4 (11)12-5 (3)6 (8,9)10/h1-2H, (H2,11,12) .Physical And Chemical Properties Analysis
5-Chloro-6-(trifluoromethyl)pyridin-2-amine is a solid at room temperature . It has a molecular weight of 196.56 g/mol. The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
5-Chlor-6-(Trifluormethyl)pyridin-2-amin: wird in der pharmazeutischen Industrie als Baustein für die Synthese verschiedener Medikamentenkandidaten verwendet. Seine Trifluormethylgruppe ist ein häufiges Pharmakophor in vielen von der FDA zugelassenen Medikamenten, da sie die biologische Aktivität und metabolische Stabilität von Arzneimitteln verbessern kann . Diese Verbindung ist an der Synthese von Inhibitoren für Proteine wie Urokinase-Plasminogenaktivator beteiligt, die für nicht-zytotoxische Krebstherapien untersucht werden .
Agrochemische Formulierungen
Im agrochemischen Sektor dienen Derivate dieser Verbindung als Schlüsselintermediate bei der Herstellung von Pestiziden. Die einzigartigen physikalisch-chemischen Eigenschaften der Trifluormethylgruppe tragen zur Wirksamkeit dieser Agrochemikalien beim Schutz von Nutzpflanzen vor Schädlingen bei .
Elektronische Materialien
Die Derivate der Verbindung werden auf ihre potenziellen Anwendungen in elektronischen Materialien untersucht. Das Vorhandensein von Fluoratomen kann die elektronischen Eigenschaften von Materialien erheblich verändern, wodurch sie für verschiedene Anwendungen in der Elektronik geeignet sind .
Katalyse
This compound: und seine Derivate werden als Katalysatoren oder Cokatalysatoren in verschiedenen chemischen Reaktionen untersucht. Ihre Rolle in der Katalyse ist auf die einzigartige Reaktivität zurückzuführen, die durch die Fluoratome vermittelt wird .
Materialwissenschaft
Diese Verbindung ist auch ein wertvoller Bestandteil in der materialwissenschaftlichen Forschung. Sie kann verwendet werden, um die Eigenschaften von Materialien zu modifizieren, z. B. die Verbesserung der thermischen Stabilität oder chemischen Beständigkeit, was für die Entwicklung fortschrittlicher Materialien entscheidend ist .
Umweltwissenschaften
Die Erforschung der Umweltauswirkungen fluorierter Verbindungen, einschließlich This compound, ist von entscheidender Bedeutung. Diese Studien zielen darauf ab, die Persistenz und Bioakkumulation solcher Verbindungen in der Umwelt zu verstehen und Methoden für ihre sichere Verwendung und Entsorgung zu entwickeln .
Analytische Chemie
In der analytischen Chemie wird This compound als Standard oder Reagenz in verschiedenen analytischen Methoden verwendet. Seine gut definierte Struktur und Eigenschaften machen es für den Einsatz in Kalibrierungs- und Quantifizierungsprozessen geeignet .
Chemische Synthese
Schließlich ist diese Verbindung ein vielseitiges Zwischenprodukt in der chemischen Synthese. Sie wird beim Aufbau komplexer Moleküle eingesetzt, insbesondere bei der Synthese neuartiger organischer Verbindungen mit potenziellen therapeutischen Anwendungen .
Wirkmechanismus
The mechanism of action of 5-Chloro-6-(trifluoromethyl)pyridin-2-amine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. In addition, 5-Chloro-6-(trifluoromethyl)pyridin-2-amine has been shown to bind to and inhibit the activity of a number of other enzymes, including tyrosine kinase, cyclooxygenase-2, and phosphodiesterase-4.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-6-(trifluoromethyl)pyridin-2-amine are not yet fully understood. However, the compound has been shown to inhibit the activity of acetylcholinesterase, as well as a number of other enzymes. In addition, 5-Chloro-6-(trifluoromethyl)pyridin-2-amine has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the immune system. Finally, the compound has been shown to have some anti-cancer activity, although further research is needed to determine its exact mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
5-Chloro-6-(trifluoromethyl)pyridin-2-amine has a number of advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, and it is also highly volatile, which makes it easy to handle. In addition, the compound is relatively stable and has a low toxicity. However, there are some limitations to using 5-Chloro-6-(trifluoromethyl)pyridin-2-amine in laboratory experiments. For example, the compound has a low solubility in water, which may limit its use in aqueous solutions. In addition, the compound has a strong odor, which may be unpleasant for some researchers.
Zukünftige Richtungen
Despite the increasing popularity of 5-Chloro-6-(trifluoromethyl)pyridin-2-amine, there is still much to be learned about the compound. Future research should focus on further elucidating the biochemical and physiological effects of the compound, as well as its mechanism of action. In addition, further research is needed to determine the optimal conditions for synthesizing the compound and to identify new applications for it. Finally, further research should be conducted to explore the potential therapeutic effects of 5-Chloro-6-(trifluoromethyl)pyridin-2-amine, as well as its potential toxicity.
Safety and Hazards
5-Chloro-6-(trifluoromethyl)pyridin-2-amine is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment . In case of accidental contact or discomfort, seek medical attention immediately .
Eigenschaften
IUPAC Name |
5-chloro-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-1-2-4(11)12-5(3)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVLDKKSLCMFPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858623 | |
| Record name | 5-Chloro-6-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227595-72-3 | |
| Record name | 5-Chloro-6-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-6-(trifluoromethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



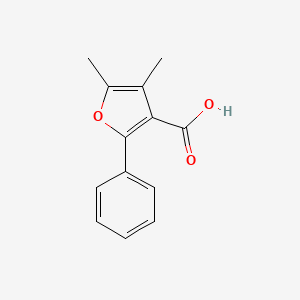


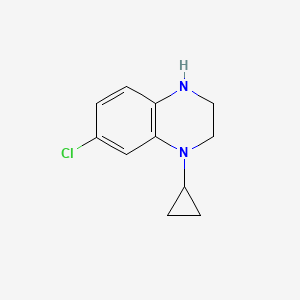

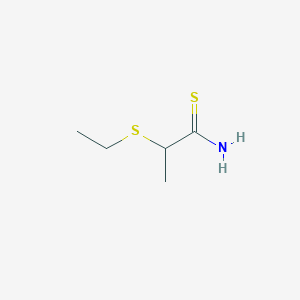
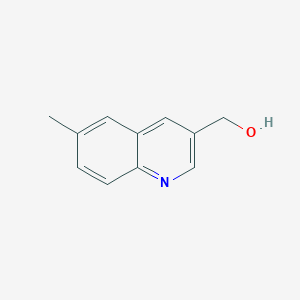
![3-[(3-Chlorophenyl)methyl]pyrrolidine](/img/structure/B1490801.png)
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine hydrochloride](/img/structure/B1490803.png)
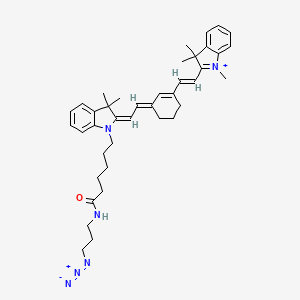
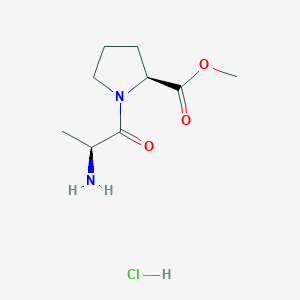


![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)